Guaiacol nicotinate

Description

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine (B92270) derivative that serves as a crucial nutrient in various biological functions, including energy metabolism and DNA repair. ontosight.aiacs.orgebi.ac.uk Beyond its fundamental role as a vitamin, nicotinic acid and its derivatives have long been a subject of extensive scientific research due to their wide range of biological activities and therapeutic potential. acs.org For many years, nicotinic acid has been utilized to manage high blood lipid levels. chemistryjournal.netresearchgate.net

The exploration of nicotinic acid derivatives is a dynamic field in medicinal chemistry. acs.org Researchers have synthesized and investigated numerous derivatives to enhance efficacy, modify pharmacokinetic properties, and reduce potential side effects. chemistryjournal.netontosight.ai These efforts have led to the discovery of compounds with diverse pharmacological applications, including anti-inflammatory, vasodilatory, analgesic, and antimicrobial properties. acs.orgresearchgate.netnih.gov Studies have shown that derivatives of nicotinic acid can be effective against conditions such as kidney diseases and have even been investigated for potential efficacy against Alzheimer's disease. chemistryjournal.netresearchgate.net Guaiacol (B22219) nicotinate (B505614) emerges from this broad context as a specific ester of nicotinic acid, representing one of the many structural modifications aimed at exploring and potentially harnessing the therapeutic utility of the core nicotinic acid scaffold. ontosight.ai

Origins and Structural Relationship to Guaiacol and Nicotinic Acid

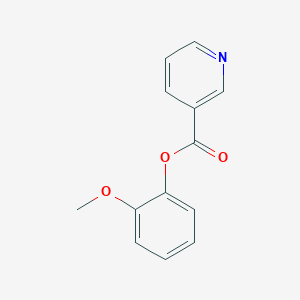

Guaiacol nicotinate, chemically known as 2-methoxyphenyl nicotinate, is a synthetic chemical compound. ontosight.ailookchem.com It is not found in nature but is synthesized through the chemical combination of two distinct parent molecules: guaiacol and nicotinic acid. ontosight.aiontosight.ai The synthesis results in an ester, where the hydroxyl group of guaiacol forms an ester linkage with the carboxylic acid group of nicotinic acid. ontosight.ai

Guaiacol (2-methoxyphenol) is a naturally occurring organic compound that consists of a phenol (B47542) ring with a methoxy (B1213986) group substituent at the ortho position. ebi.ac.uknih.gov It is a phenolic compound first isolated from Guaiac resin and is also a common product of the pyrolysis of lignin (B12514952), which contributes to the flavor of substances like roasted coffee and whiskey. nih.govwikipedia.org

Nicotinic Acid (Pyridine-3-carboxylic acid) is an organic compound and a form of vitamin B3. ebi.ac.ukchemicalbook.com Its structure consists of a pyridine ring with a carboxylic acid group at the 3-position. ebi.ac.uk It is a vital nutrient produced by plants and animals from the amino acid tryptophan. ebi.ac.uk

The structure of this compound (C₁₃H₁₁NO₃) incorporates the guaiacol moiety and the nicotinate group. ontosight.ailookchem.com This combination means that its chemical properties and potential biological activities are influenced by both constituent parts. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₃ lookchem.com |

| Molecular Weight | 229.235 g/mol lookchem.com |

| Appearance | Data not available |

| Boiling Point | 416.1°C at 760mmHg lookchem.com |

| Density | 1.205 g/cm³ lookchem.com |

| Flash Point | 205.4°C lookchem.com |

| CAS Number | 15057-98-4 lookchem.com |

| Synonyms | 2-Methoxyphenyl nicotinate, Guaiacyl nicotinate lookchem.com |

Research on Nicotinic Acid Derivatives

| Research Area | Findings on Nicotinic Acid Derivatives |

| Anti-inflammatory Activity | Two series of nicotinic acid derivatives were synthesized and showed significant anti-inflammatory activity in vitro. nih.gov Certain 2-Aryl nicotinic acid derivatives have demonstrated good analgesic and anti-inflammatory effects. researchgate.net |

| Antimicrobial Activity | Acylhydrazones derived from nicotinic acid showed promising activity against Gram-positive bacteria. mdpi.com |

| Enzyme Inhibition | Novel nicotinic acid derivatives have been identified as potential inhibitors of α-amylase and α-glucosidase, relevant for type 2 diabetes treatment. acs.org |

| Cardiovascular Health | Nicotinic acid is known for its lipid-lowering activity, and research into derivatives aims to improve upon these effects for treating dyslipidemia and preventing cardiovascular diseases. acs.orgchemistryjournal.net |

Structure

3D Structure

Properties

CAS No. |

15057-98-4 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

(2-methoxyphenyl) pyridine-3-carboxylate |

InChI |

InChI=1S/C13H11NO3/c1-16-11-6-2-3-7-12(11)17-13(15)10-5-4-8-14-9-10/h2-9H,1H3 |

InChI Key |

KVPUDAXRVGUATI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2=CN=CC=C2 |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2=CN=CC=C2 |

Other CAS No. |

15057-98-4 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Pathways for Guaiacol (B22219) Nicotinate (B505614)

Guaiacol nicotinate, also known as 2-methoxyphenyl nicotinate, is a chemical entity formed through the combination of a guaiacol moiety and a nicotinate group. ontosight.ai Its synthesis is primarily achieved through well-established esterification reactions.

Esterification of Guaiacol with Nicotinic Acid

The principal method for synthesizing this compound involves the direct esterification of guaiacol with nicotinic acid. ontosight.ai This reaction, a classic example of Fischer-Speier esterification, typically requires an acid catalyst and heat to drive the condensation reaction between the hydroxyl group of guaiacol and the carboxylic acid group of nicotinic acid, with the elimination of water. ajol.infogoogle.com

In a related synthesis, guaiacol salicylate (B1505791) nicotinate is prepared by reacting guaiacol salicylate with nicotinoyl chloride hydrochloride in the presence of an acid-binding agent like pyridine (B92270). google.com This suggests that a similar approach using guaiacol and nicotinoyl chloride could also yield this compound. The use of an activated form of nicotinic acid, such as its acid chloride, can facilitate the reaction under milder conditions.

Precursor Chemistry and Synthesis of Constituent Moieties

The efficient synthesis of this compound is intrinsically linked to the accessible and scalable production of its constituent parts: guaiacol and nicotinic acid.

Guaiacol Synthesis Routes (e.g., from Catechol and Dimethyl Carbonate)

Guaiacol (2-methoxyphenol) is a critical fine chemical intermediate. google.com Traditionally, its synthesis involved the methylation of catechol using toxic and corrosive reagents like dimethyl sulfate (B86663) or methyl halides. ulisboa.ptresearchgate.net However, greener and more efficient methods have been developed.

A prominent modern route involves the selective O-methylation of catechol with dimethyl carbonate (DMC), a non-toxic and environmentally friendly methylating agent. google.comresearchgate.net This reaction can be carried out in the vapor phase over heterogeneous catalysts. For instance, using a calcined Mg-Al hydrotalcite catalyst in a continuous fixed-bed flow reactor at 573 K can achieve a guaiacol yield of up to 80%. rsc.org Alumina has also been studied as a catalyst for this reaction, yielding guaiacol with approximately 70% selectivity. ulisboa.pt The reaction mechanism is proposed to involve a concerted process on acid-base pair sites of the catalyst. rsc.org

Another method involves using catechol and dimethyl carbonate with a phase transfer catalyst, such as polyethylene (B3416737) glycol 400, and a basic catalyst like potassium carbonate. google.com This process, conducted at temperatures between 110-190°C, can produce guaiacol with high purity. google.com

| Catalyst System | Reactants | Conditions | Guaiacol Yield/Selectivity | Reference |

| Calcined Mg-Al hydrotalcite | Catechol, Dimethyl Carbonate | 573 K, continuous flow reactor | 80% yield | rsc.org |

| Alumina | Catechol, Dimethyl Carbonate | 553 K, vapor phase | ~70% selectivity | ulisboa.pt |

| Polyethylene glycol 400 / KCO3/KI | Catechol, Dimethyl Carbonate | 150-160°C | High purity product | google.com |

| Al-P-O catalysts | Catechol, Methanol (B129727) | Vapor phase | 97.6% selectivity | nih.gov |

This table summarizes various catalytic systems for the synthesis of guaiacol.

Nicotinic Acid Industrial Synthesis Pathways (e.g., from 3-Picoline)

Nicotinic acid (niacin or vitamin B3) is a vital compound with large-scale industrial production. nih.gov A major industrial route for its synthesis is the oxidation of 3-picoline (3-methylpyridine). nih.govgoogle.combeilstein-journals.org

One established process is the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid. nih.govmdpi.com This method often employs catalysts such as vanadium pentoxide (V₂O₅) or mixtures of metal oxides at temperatures between 280–500°C. nih.gov

Another significant industrial method involves the liquid-phase oxidation of 2-methyl-5-ethylpyridine (MEP) with nitric acid. nih.govchimia.ch While effective, this process generates greenhouse gases. mdpi.com More ecologically sound approaches are continuously being researched, including the direct oxidation of 3-picoline in the liquid phase using various catalytic systems. mdpi.com For example, oxidation with oxygen in the presence of cobalt(II) salts, N-hydroxyphthalimide (NHPI), and bromide salts in acetic acid has been investigated. mdpi.com

| Raw Material | Oxidation Method | Key Features | Reference(s) |

| 3-Picoline | Gas-phase ammoxidation followed by hydrolysis | Industrial scale, uses catalysts like V₂O₅ | nih.govgoogle.com |

| 2-Methyl-5-ethylpyridine | Liquid-phase oxidation with nitric acid | High conversion and yield, but produces greenhouse gases | nih.govchimia.ch |

| 3-Picoline | Liquid-phase oxidation with oxygen and catalysts | Greener alternative, various catalytic systems explored | mdpi.com |

| 3-Picoline | Oxidation with ammonium (B1175870) persulfate | Avoids strong corrosive oxidants | google.com |

| Nicotine | Oxidation with nitric acid | Historical method | orgsyn.org |

This table outlines key industrial synthesis pathways for nicotinic acid.

Derivatization Strategies and Analogue Synthesis

The core structure of guaiacol serves as a scaffold for the synthesis of various derivatives with potential applications.

Guaiacol-Based Fibrate Derivatives

Recent research has focused on the design and synthesis of guaiacol-based fibrate derivatives. semanticscholar.orgglobalauthorid.comresearchgate.net Fibrates are a class of compounds known for their lipid-lowering effects. By incorporating the guaiacol moiety into a fibrate structure, researchers aim to create novel compounds with potentially enhanced or synergistic biological activities. semanticscholar.orgresearchgate.net The synthesis of these derivatives typically involves coupling a guaiacol-containing intermediate with a fibrate-like side chain, often employing standard esterification or etherification reactions. This strategy of structural simplification and combination of pharmacophores represents a rational approach to drug design. semanticscholar.org

Synthesis of Cinnamic-Nicotinic Fused Molecules

A notable example in the fusion of cinnamic and nicotinic acid derivatives is the synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate. This process involves a multi-step approach, beginning with the modification of a nicotinic acid derivative, which is then esterified with cinnamic acid.

The initial step involves the synthesis of methyl 6-(hydroxymethyl)nicotinate. In a laboratory setting, this is achieved by taking a mixture of THF and methanol in a 1:2 ratio and adding compound 2 (methyl 6-methylnicotinate). The mixture is cooled to 0 °C, and calcium chloride is added, followed by sodium borohydride (B1222165) (NaBH₄) under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) to confirm the conversion of the starting material. nih.gov

The subsequent and final step is the synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate itself. This is accomplished by reacting methyl 6-(hydroxymethyl)nicotinate (compound 3) with cinnamic acid (compound 4) in dichloromethane (B109758) at room temperature. nih.gov The coupling is facilitated by the use of 4-dimethylaminopyridine (B28879) (DMAP) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), a common reagent in Steglich esterification. nih.govvulcanchem.com The reaction is stirred for approximately 12 hours to ensure completion. nih.gov This synthetic protocol has been reported to yield the final cinnamic-nicotinic fused molecule in a 71% yield. nih.gov

The resulting compound, methyl 5-((cinnamoyloxy)methyl)picolinate, has been thoroughly characterized using various spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and HRMS. nih.govresearchgate.net The ¹H NMR spectrum confirms the trans-isomeric form of the alkene bond, a characteristic feature of the cinnamic moiety. nih.gov

Table 1: Synthesis of Methyl 5-((cinnamoyloxy)methyl)picolinate

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| 1. Synthesis of Methyl 6-(hydroxymethyl)nicotinate | Methyl 6-methylnicotinate | Calcium chloride, Sodium borohydride | THF/Methanol (1:2) | 0 °C | 2 hours | - |

Development of Other Novel Guaiacol and Nicotinate Conjugates

The development of novel conjugates involving guaiacol and nicotinate moieties is an area of interest in medicinal chemistry. While direct synthesis of a singular "this compound" is not extensively detailed in the provided research, the synthetic methodologies for derivatives of both parent compounds are well-established, suggesting pathways for their conjugation.

Nicotinate and Nicotinamide (B372718) Derivatives:

The synthesis of nicotinamide derivatives has been explored through various routes. One approach involves a three-component reaction of an aromatic aldehyde, an acetoacetamide, and malononitrile (B47326) dimer in the presence of an oxidant to produce nicotinamide derivatives containing a buta-1,3-diene-1,1,3-tricarbonitrile fragment. tandfonline.com Another green chemistry approach utilizes the enzyme Novozym® 435 from Candida antarctica to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate and various amines in a continuous-flow microreactor, achieving high yields in significantly reduced reaction times. nih.govrsc.org Furthermore, a two-step methodology has been developed for the stereoselective synthesis of β-nicotinamide riboside and related amide, ester, and acid nucleosides. acs.org This involves the coupling of ethylnicotinate or phenylnicotinate with 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose. acs.org Nicotinamide derivatives have also been synthesized with sugar moieties attached via a hydrazone linkage. medwinpublishers.com

Guaiacol Derivatives:

Guaiacol itself can be prepared in the laboratory through several methods, including the hydrolysis of the diazonium derivative of o-anisidine (B45086) or the dimethylation of catechol followed by selective mono-demethylation. wikipedia.org Guaiacol serves as a precursor for a variety of derivatives. For instance, novel bio-based amines have been synthesized from guaiacol, such as 2,4-bis(dimethylaminomethyl)-6-methoxyphenol, for use in high-performance epoxy thermosets. rsc.org The anodic treatment of guaiacol derivatives on boron-doped diamond electrodes provides a method for creating nonsymmetrical biphenols. acs.org Additionally, 4-vinyl guaiacol based thioether derivatives have been synthesized through a three-step reaction procedure with thiol-ene coupling as the key step. researchgate.net The production of guaiacol derivatives from the hydrothermal liquefaction of lignin (B12514952) is also an area of research. researchgate.net

The established reactivity of the hydroxyl group on guaiacol and the carboxylic acid or ester group on nicotinic acid and its derivatives allows for potential esterification reactions to form a guaiacol-nicotinate conjugate. The synthetic strategies used for the cinnamic-nicotinic fused molecule, such as EDC/DMAP coupling, could theoretically be applied to link guaiacol and nicotinic acid.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separations

Chromatography, particularly liquid chromatography, is the principal technique for separating guaiacol (B22219) nicotinate (B505614) from impurities and other matrix components. The development of robust separation methods is critical for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of guaiacol nicotinate. chemyx.com Method development often focuses on achieving optimal resolution, sensitivity, and speed. chemyx.com

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of this compound. sielc.comsielc.com In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. A simple isocratic method for this compound uses a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.comsielc.com

The optimization of the mobile phase is a critical parameter in method development. elementlabsolutions.com The choice of organic modifier, such as acetonitrile versus methanol (B129727), can significantly alter selectivity due to differences in their physicochemical properties, including dipole strength, acidity, and basicity. elementlabsolutions.com Furthermore, adjusting the pH of the mobile phase with buffers is a powerful tool for controlling the retention time of ionizable analytes. For instance, a screening process for a complex mixture might involve running gradients at different pH values, such as pH 2, 4, and 6, to map the selectivity possibilities. elementlabsolutions.com

For Mass Spectrometry (MS) detection, volatile buffers like formic acid are substituted for non-volatile acids such as phosphoric acid to ensure compatibility with the MS interface. sielc.com

Table 1: Example RP-HPLC Conditions for this compound Analysis

| Parameter | Value | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.comsielc.com |

| Mode | Reverse-Phase | sielc.comsielc.com |

| MS-Compatible Modifier | Formic Acid | sielc.comsielc.com |

Table 2: Illustrative Gradient Elution Program for RP-HPLC This table provides a general example of a gradient elution program and does not represent a specific analysis for this compound.

| Time (min) | % Mobile Phase A (e.g., Buffer) | % Mobile Phase B (e.g., Organic Solvent) |

|---|---|---|

| 0.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). nih.gov This technology leads to dramatically increased chromatographic efficiency, superior resolution, and significantly shorter analysis times. nih.govaphrc.org

While specific UPLC methods for this compound are not extensively detailed, methods for the parent compound, guaiacol, and its impurities have been successfully developed. nih.govaphrc.org For example, a UPLC method for the simultaneous determination of pholcodine, guaiacol, and three guaiacol-related impurities was developed using an Agilent Zorbax C8 column. aphrc.orgnih.gov The mobile phase consisted of a mixture of acetonitrile and phosphate (B84403) buffer (pH 3.5). nih.govaphrc.org Such methods demonstrate the applicability and power of UPLC for analyzing this compound, offering an economic and efficient alternative for quality control laboratories. nih.gov The principles are directly transferable, and methods developed for HPLC can often be adapted for fast UPLC applications by using columns with smaller (e.g., 3 µm) particles. sielc.comsielc.com

The identification and characterization of unknown impurities often require their isolation from the bulk substance or reaction mixture. rssl.com Preparative HPLC is a powerful technique used for this purpose, allowing for the purification of milligram-to-gram quantities of specific compounds. rssl.com Analytical HPLC methods can be scaled up for preparative separation to isolate impurities for structural elucidation. sielc.comsielc.com

A notable example involves the purification of reaction products from the aqueous-phase photonitration of guaiacol. copernicus.orgresearchgate.net In this research, the products were first concentrated and then purified using semi-preparative HPLC. copernicus.orgresearchgate.net The fractionated individual compounds were then isolated as pure solids, which enabled their unambiguous structural identification through further spectroscopic analysis. copernicus.orgresearchgate.net This process of isolation is a critical step before advanced characterization can be performed. rssl.comconicet.gov.ar

The coupling of HPLC with mass spectrometry (LC-MS) creates a highly sensitive and selective analytical tool that combines the separation power of liquid chromatography with the mass analysis capabilities of MS. chemyx.com This hyphenated technique is invaluable for the structural characterization of low-level impurities and degradation products in pharmaceutical substances. americanpharmaceuticalreview.com

The general strategy involves separating components with HPLC, after which the eluent is directed into the mass spectrometer's ion source. chemyx.com High-resolution mass spectrometry (HR/MS) can provide accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound. americanpharmaceuticalreview.com Tandem MS (MS/MS) experiments provide fragmentation information that is crucial for elucidating the molecule's structure. americanpharmaceuticalreview.com

For this compound analysis, LC-MS compatibility is achieved by using a mobile phase containing a volatile acid like formic acid. sielc.com LC-MS/MS has been effectively used to identify and quantify related phenolic compounds. For instance, nitro-derivatives of guaiacol were identified in atmospheric aerosols using HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). copernicus.orgresearchgate.net In another application, 4-ethylphenol (B45693) and 4-ethylguaiacol were quantified in wine using LC-MS-MS by monitoring specific multiple reaction monitoring (MRM) transitions. nih.gov

Table 3: Example MRM Transitions for LC-MS-MS Analysis of Guaiacol-Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| 4-Ethylphenol | 121 | 106 | nih.gov |

| 4-Ethylguaiacol | 151 | 136 | nih.gov |

| Guaiacol Rutinoside | 450.2 | 147.0 | shimadzu.com |

| 4-Methylguaiacol Rutinoside | 464.2 | 147.1 | shimadzu.com |

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic and Spectrometric Characterization

Following separation and isolation, spectroscopic techniques are employed for the definitive structural elucidation of this compound and its related impurities. rssl.comcopernicus.org

In-depth structural analysis is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. copernicus.orgresearchgate.net After isolating products from guaiacol reactions via semi-preparative HPLC, researchers have used liquid-state proton (¹H), carbon-13 (¹³C), and two-dimensional (2D) NMR spectroscopy for unambiguous structure elucidation. copernicus.orgresearchgate.net

Direct infusion negative ion electrospray ionization tandem mass spectrometry ((−)ESI-MS/MS) provides complementary data, with product ion spectra (MS²) being used to confirm molecular structures. copernicus.orgresearchgate.net Fourier Transform Infrared Spectroscopy (FT-IR) is another valuable tool, used to identify specific functional groups within the molecule. The FT-IR spectrum of guaiacol, for example, shows characteristic absorbance bands for the hydroxyl group (~3400 cm⁻¹), benzene (B151609) rings (~1500-1593 cm⁻¹), and C-O vibrational stretching (~1027-1253 cm⁻¹), all of which would be expected in the spectrum of this compound. researchgate.net

Enzymatic and Colorimetric Assays

While direct enzymatic assays for this compound are not established, the analysis of its potential hydrolysis product, guaiacol, is well-documented. If this compound were to be hydrolyzed, the resulting guaiacol could be detected and quantified using highly specific and sensitive enzymatic assays.

The Peroxidase Enzymatic Colorimetric Assay (PECA) is a widely used chemical method for the detection and quantification of guaiacol. mdpi.comresearchgate.net The assay is based on the oxidation of guaiacol by a peroxidase enzyme (such as horseradish peroxidase) in the presence of hydrogen peroxide (H₂O₂). nih.govfrontiersin.orgresearchgate.net This enzymatic reaction produces a colored product, allowing for spectrophotometric measurement.

The reaction proceeds as follows: Guaiacol is oxidized to form a reddish-brown or brown product. researchgate.net This product has been identified as a tetramer of guaiacol (tetraguaiacol) or, more specifically, 3,3′-dimethoxy-4,4′-biphenoquinone. nih.govmdpi.com The intensity of the color, which is directly proportional to the concentration of guaiacol, is measured by a spectrophotometer at a wavelength of 420 nm or 470 nm. mdpi.comfrontiersin.orgresearchgate.net This assay is noted for its rapidity and cost-effectiveness compared to chromatographic techniques. researchgate.net

Table 3: Typical Components of the Peroxidase Enzymatic Colorimetric Assay (PECA) Reaction conditions may vary based on the specific protocol.

| Component | Role | Typical Concentration/pH |

|---|---|---|

| Phosphate Buffer | Maintain optimal pH | 50-100 mM, pH 6.0-7.0 |

| Guaiacol | Substrate | 8-18 mM |

| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent | 1-2 mM |

| Peroxidase Enzyme | Catalyst | Sufficient amount for measurable rate |

| Measurement | Wavelength (λmax) | 420 nm or 470 nm |

Pharmacological and Biochemical Investigations Preclinical Focus

In Vitro Studies on Molecular and Cellular Mechanisms

This section delves into the molecular and cellular mechanisms of guaiacol (B22219) and nicotinate (B505614) as investigated through in vitro studies. The findings for each component are presented to infer the potential activities of guaiacol nicotinate.

Guaiacol, a phenolic compound, is recognized for its antioxidant properties, primarily its ability to donate hydrogen atoms to neutralize free radicals. nih.gov In vitro studies have demonstrated that guaiacol is a potent scavenger of reactive oxygen species. drugbank.com Research has shown that guaiacol and its derivatives exhibit significant free radical scavenging activity against various radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. researchgate.netnih.gov

One study found that guaiacol derivatives effectively reduce peroxide content in a concentration-dependent manner. researchgate.net The antioxidant activity of these compounds is attributed to the guaiacol moiety. nih.gov

Table 1: In Vitro Antioxidant Activity of Guaiacol Derivatives

| Assay | Compound | Concentration (µM) | % Inhibition | Source |

|---|---|---|---|---|

| DPPH | Guaiacol Derivative | 50 | Varies by derivative | researchgate.net |

| ABTS | Guaiacol Derivative | 50 | Varies by derivative | researchgate.net |

Nicotinic acid and its derivatives have also been investigated for their antioxidant potential. Studies on nicotinic acid amides have shown their capacity to scavenge DPPH and ABTS radicals, with IC50 values indicating moderate to good antioxidant activity.

The antimicrobial properties of guaiacol are attributed to its ability to disrupt microbial cell membranes. frontiersin.org The phenolic structure of guaiacol allows it to interact with the lipid bilayers of microbial cells, leading to increased membrane permeability and subsequent leakage of cellular contents, ultimately causing cell death. frontiersin.org This mechanism has been observed to be effective against a range of bacteria and fungi. frontiersin.orgnih.gov

Studies have reported the minimum inhibitory concentrations (MIC) of guaiacol against various microorganisms. For instance, against S. epidermidis and P. aeruginosa, guaiacol showed limited growth reduction at the concentrations tested in one study. nih.gov However, other research has highlighted its inhibitory effects on the mycelial growth of fungi like Fusarium graminearum, with a median effective concentration (EC50) of 1.838 mM. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Guaiacol

| Microorganism | Assay | Concentration | Effect | Source |

|---|---|---|---|---|

| S. epidermidis | Growth Inhibition | 1.7 mM | <2% reduction | nih.gov |

| P. aeruginosa | Growth Inhibition | 15.6 mM | <2% reduction | nih.gov |

| Fusarium graminearum | Mycelial Growth | 1.838 mM (EC50) | Inhibition | nih.govresearchgate.net |

Nicotinamide (B372718) compounds have also been shown to exhibit a broad spectrum of growth inhibition against various bacteria and yeast, with MIC50 values ranging from 0.008 to 1 mM for gram-positive and gram-negative bacterial strains. researchgate.net

Guaiacol and its derivatives have been identified as inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation. nih.gov In vitro studies have demonstrated that synthetic guaiacol derivatives can act as reversible inhibitors of MPO. nih.gov This inhibition is considered a key aspect of their antioxidant activity. researchgate.net The IC50 values for MPO inhibition by various guaiacol derivatives have been determined, highlighting their potential as potent inhibitors of this enzyme. researchgate.netnih.gov

Table 3: Myeloperoxidase (MPO) Inhibition by Aromatic Compounds

| Compound Type | IC50 Value | Note | Source |

|---|---|---|---|

| Trifluoromethyl-substituted aromatic hydroxamate (HX1) | 5 nM | Potent reversible inhibitor | nih.gov |

| 4'-Aminochalcones | 0.05–0.828 µM | Strong inhibitors | researchgate.net |

| Guaiacol Derivatives | Varies | Reversible inhibitors | nih.gov |

The nicotinate component of this compound is a precursor for the synthesis of the coenzymes nicotinamide-adenine dinucleotide (NAD+) and nicotinamide-adenine dinucleotide phosphate (B84403) (NADP+). In vitro studies using various cell systems have been instrumental in elucidating the metabolic pathways of nicotinate and nicotinamide. nih.gov These pathways, including the de novo synthesis from tryptophan and the salvage pathways from nicotinamide and nicotinic acid, are crucial for maintaining cellular redox balance and energy metabolism. The metabolism of nicotine, a related compound, has also been studied in vitro using liver preparations to understand the enzymatic processes involved. nih.gov

While some studies have investigated the inhibitory effects of guaiacol on carbonic anhydrase (CA) isoenzymes, an in silico study has explored the potential of guaiacol as a stimulant for Carbonic Anhydrase II (CAII). nih.govphcogj.com This computational study suggested that guaiacol interacts with CAII, with determined binding affinity values indicating a potential for stimulation. phcogj.com However, it is important to note that other in vitro research has demonstrated that guaiacol and its derivatives can effectively inhibit several human CA isoenzymes, including hCA I, II, IX, and XII, with inhibition constants (Ki) in the micromolar range. nih.govresearchgate.netresearchgate.net

Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Guaiacol

| Isozyme | Inhibition Constant (Ki) (µM) | Source |

|---|---|---|

| hCA I | 2.20 - 515.98 | nih.gov |

| hCA II | 2.20 - 515.98 | nih.gov |

| hCA IX | 2.20 - 515.98 | nih.gov |

| hCA XII | 2.20 - 515.98 | nih.gov |

The interaction of guaiacol with cytochrome P450 (CYP) enzymes has been a subject of in vitro investigation. Cytochrome P450GcoA, for instance, is an enzyme that catalyzes the aryl-O-demethylation of guaiacol. nih.gov Molecular dynamics simulations have been used to study the conformation of the P450GcoA enzyme in complex with guaiacol. nih.gov The metabolic fate of guaiacol can be influenced by its substitution pattern, which has implications for engineering biocatalysts. researchgate.net Furthermore, studies on guaiazulene, a derivative of guaiacol, have shown inhibitory effects on CYP1A2 and CYP2B1 in rat hepatic microsomal fractions, suggesting that guaiacol derivatives can modulate the activity of these important drug-metabolizing enzymes. nih.gov Phenolic compounds, in general, are known to interfere with the metabolism of various substances through their interaction with the cytochrome P450 system. researchgate.net

Preclinical In Vivo Studies in Animal Models

While direct and extensive research on this compound in animal models is limited, the potential effects can be inferred by examining studies on its constituent moieties—guaiacol and nicotinic acid (niacin)—and related derivatives. Preclinical animal models are essential for understanding the pathophysiology of diseases and for the initial screening of therapeutic agents.

Investigation in Metabolic Syndrome Animal Models (e.g., Hyperlipidemia, Insulin (B600854) Resistance)

Metabolic syndrome is a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes. Animal models are crucial for investigating the mechanisms and potential treatments for its components, such as hyperlipidemia and insulin resistance.

Hyperlipidemia Models: Animal models of hyperlipidemia are designed to mimic the abnormal elevation of lipids in the blood. Common methods for inducing this condition in rodents like rats and rabbits include high-fat diets (HFD), often supplemented with cholesterol and cholic acid. nih.gov For instance, a diet rich in cholesterol administered to albino rats can effectively induce a hypercholesterolemic state, providing a platform to test lipid-lowering agents. nih.gov

The nicotinic acid component of this compound is a well-known lipid-modifying agent. researchgate.net Studies in hypercholesterolemic albino rats, both diabetic and non-diabetic, have shown that nicotinic acid significantly decreases serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) cholesterol, while markedly increasing high-density lipoprotein (HDL) cholesterol. nih.govresearchgate.net The primary action of nicotinic acid involves inhibiting lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver and subsequently decreases the synthesis of VLDL and LDL. researchgate.netnih.gov

Insulin Resistance Models: Insulin resistance, a key feature of metabolic syndrome, can also be modeled in animals, often through the same high-fat diets that induce obesity and hyperlipidemia. These models are essential for studying how various compounds might improve insulin sensitivity. While direct studies on this compound are not prominent, the foundational role of nicotinic acid in metabolic pathways suggests a potential area of investigation. researchgate.net

Interactive Table: Common Animal Models for Metabolic Syndrome Components

Condition Animal Model Induction Method Key Features Hyperlipidemia Rats, Rabbits High-Fat Diet (HFD), often with added cholesterol and/or cholic acid. Elevated TC, TG, LDL; Atherosclerotic plaque formation. Insulin Resistance Mice, Rats High-Fat Diet (HFD), Genetic modifications (e.g., db/db mouse). Impaired glucose tolerance, hyperinsulinemia, obesity.

Assessment in Organ-Specific Animal Models (e.g., Liver Protection, Ovarian Function)

Liver Protection Animal Models: Drug-induced liver injury is a significant concern, and various animal models are used to screen for hepatoprotective agents. researchgate.netijbpas.com Toxicants such as carbon tetrachloride (CCl4), paracetamol, and thioacetamide (B46855) are commonly administered to rodents to induce liver damage that mimics human liver diseases. ijbpas.comresearchgate.net CCl4, for example, is metabolized by cytochrome P-450 in hepatocytes, producing toxic free radicals that lead to lipid peroxidation and cellular damage. ijbpas.comnih.gov The assessment of hepatoprotective activity involves measuring the levels of liver enzymes and examining liver tissue histologically. researchgate.netbiomedpharmajournal.org While research on this compound specifically for liver protection is not widely documented, this area represents a potential application for future studies.

Ovarian Function Animal Models: Preclinical studies are also vital for understanding conditions like premature ovarian failure (POF). nih.govnih.gov Animal models of POF can be induced by various methods, including chemotherapy agents, to study the effects of natural and synthetic products on ovarian function. nih.gov Research has shown that phytochemicals may enhance folliculogenesis and improve ovarian function in these models, often by targeting oxidative stress and apoptosis pathways. nih.govnih.gov Given that nicotinic acid receptors are involved in diverse cellular functions, investigating the effects of nicotinate derivatives on ovarian physiology is a plausible research direction. nih.gov

Analysis of Biochemical Biomarkers in Animal Studies (e.g., Lipid Profiles, Oxidative Stress Markers)

The evaluation of therapeutic compounds in animal models relies on the measurement of specific biochemical biomarkers.

Lipid Profiles: In studies of metabolic syndrome, the primary biomarkers are the components of the lipid profile. This includes total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). nih.govresearchgate.net In preclinical trials using rats, nicotinic acid has demonstrated a consistent and significant ability to improve these markers, confirming its potent lipid-modifying effects. nih.govresearchgate.net

Oxidative Stress Markers: Oxidative stress is implicated in numerous pathologies, including liver injury and ovarian dysfunction. nih.govnih.gov Key biomarkers for oxidative damage include malondialdehyde (MDA), a product of lipid peroxidation. Conversely, the activity of the body's antioxidant defense system is measured through enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov Studies on natural products in POF models have shown that reductions in oxidative stress markers are linked to improved ovarian function. nih.govnih.gov

Interactive Table: Key Biochemical Biomarkers in Preclinical Studies

Category Biomarker Indication Commonly Assessed In Lipid Profile Total Cholesterol (TC) High levels are a risk factor for atherosclerosis. Hyperlipidemia Models Triglycerides (TG) High levels are associated with cardiovascular disease. Hyperlipidemia Models LDL Cholesterol "Bad" cholesterol; contributes to plaque formation. Hyperlipidemia Models HDL Cholesterol "Good" cholesterol; helps remove other forms of cholesterol. Hyperlipidemia Models Oxidative Stress Malondialdehyde (MDA) Marker of lipid peroxidation and oxidative damage. Organ-specific injury models (Liver, Ovary) SOD, CAT, GPx Key antioxidant enzymes; levels indicate defense capacity. Organ-specific injury models (Liver, Ovary) Liver Function ALT (SGPT), AST (SGOT) Enzymes released from damaged liver cells. Hepatotoxicity Models Alkaline Phosphatase (ALP) Enzyme levels can indicate liver or bile duct damage. Hepatotoxicity Models

Pharmacokinetic Considerations of Nicotinate Derivatives in Animal Models

Pharmacokinetics—the study of drug absorption, distribution, metabolism, and elimination—is fundamental in preclinical research. Significant differences in these processes can occur between animal species, influencing a drug's efficacy and safety profile. nih.gov Anatomical, physiological, and biochemical variations between species, such as differences in digestive function between ruminants and non-ruminants, can profoundly affect drug handling. nih.gov

For nicotinate derivatives, understanding their pharmacokinetic profile is key to developing a rational dosing regimen. nih.gov Studies on related compounds provide insights into what might be expected. For example, the metabolism of guaiacol glycerol (B35011) ether and its mononicotinate has been investigated in rabbits. nih.gov Such studies are critical for translating findings from animal models to potential human applications.

Interactions with Biological Systems

Role in Plant-Microbe Interactions (e.g., Peroxidase Activity as a Biochemical Marker)

In the realm of plant biology, guaiacol serves as a crucial biochemical tool for studying plant-microbe interactions and stress responses. Peroxidases are a large family of enzymes that play a vital role in a plant's defense mechanisms, including responses to pathogen attacks. nih.govnih.gov

The activity of these peroxidase enzymes is commonly measured using a spectrophotometric assay with guaiacol as the substrate. liberty.eduresearchgate.net In the presence of hydrogen peroxide, peroxidase catalyzes the oxidation of colorless guaiacol into a colored product, tetraguaiacol. liberty.edu The rate of this color change is directly proportional to the peroxidase activity in the plant tissue sample. liberty.edutandfonline.com

Influence on Gut Microbiome Metabolism (e.g., Nicotinamide Riboside Breakdown and Metabolite Formation)

A thorough review of available scientific literature reveals a significant gap in the understanding of this compound's interaction with the gut microbiome. Specifically, there are no preclinical studies to date that have investigated the direct influence of this compound on the metabolic activities of intestinal microorganisms.

Consequently, detailed research findings, including data on the breakdown of nicotinamide riboside and the subsequent formation of metabolites following exposure to this compound, are not available. The intricate relationship between xenobiotics and the gut microbiota, which can involve metabolic activation, deactivation, or alteration of microbial populations, remains uncharacterized for this compound.

While the gut microbiome is known to play a crucial role in the metabolism of various compounds, including the conversion of NAD+ precursors like nicotinamide riboside into other metabolites, the specific effects of this compound on these pathways have not been documented. nih.govnih.gov The biotransformation capabilities of the gut microbiota are extensive, encompassing a wide range of reactions such as hydrolysis, reduction, and dealkylation, which can significantly impact the bioavailability and bioactivity of ingested substances. nih.gov However, the application of these metabolic pathways to this compound is yet to be explored.

Due to the absence of direct research on this compound, it is not possible to provide data tables or a detailed account of its influence on gut microbiome metabolism at this time. Further preclinical studies are necessary to elucidate the potential interactions between this compound and the gut microbiota and to understand its impact on the metabolism of key compounds like nicotinamide riboside.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. journalmedicals.com These models are instrumental in predicting the activity of novel compounds before their synthesis, thus saving time and resources. springernature.com

While specific QSAR models exclusively for Guaiacol (B22219) nicotinate (B505614) are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining models developed for its parent compounds and related esters. QSAR studies on nicotinic acid derivatives and various esters have been conducted to predict a range of biological activities. akjournals.comakjournals.commdpi.com

For instance, QSAR models for nicotinic acid derivatives have been developed to predict their lipophilicity, which is a critical parameter influencing a molecule's pharmacokinetic profile. akjournals.comakjournals.com Studies on a series of nicotinic acid esters have utilized topological and electrotopological state descriptors to build linear regression models that correlate these structural features with retention factors, a proxy for lipophilicity. researchgate.net Such models can predict the potential for a compound like Guaiacol nicotinate to cross biological membranes.

A hypothetical QSAR study for a series of guaiacol esters, including the nicotinate, would involve calculating a variety of molecular descriptors, as shown in the table below.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Predicted Property Correlation |

|---|---|---|

| Topological | Wiener Index, Kier & Hall Connectivity Indices ( 0χv, 1χv, 2χv) | Lipophilicity, Boiling Point, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Receptor Binding Affinity |

| Steric | Molar Refractivity, van der Waals Volume | Receptor Fit, Bulkiness |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane Permeability, Bioavailability |

These descriptors would then be used to build a mathematical model, often using techniques like multiple linear regression or partial least squares, to correlate them with a measured biological activity (e.g., IC50 values for enzyme inhibition). medcraveonline.com

Deep learning, a subset of machine learning, has emerged as a powerful tool in QSAR modeling, capable of handling large and complex datasets and identifying non-linear relationships between chemical structure and biological activity. springernature.com Deep neural networks (DNNs) can automatically learn relevant features from molecular representations, such as SMILES strings or 2D/3D structures, potentially outperforming traditional QSAR methods. journalmedicals.com

While no specific deep learning QSAR models for this compound have been published, the methodology is broadly applicable. For a class of compounds like nicotinic acid derivatives, a DNN could be trained on a large dataset of known molecules and their biological activities (e.g., enzyme inhibition, receptor binding). researchgate.net The network, composed of multiple layers of interconnected nodes, would learn to recognize the structural motifs and physicochemical properties that contribute to a specific biological effect. springernature.com This learned knowledge could then be used to predict the activity of new, untested compounds like this compound with high accuracy. researchgate.net

The advantage of deep learning models is their ability to capture intricate patterns that are not easily described by pre-defined molecular descriptors used in traditional QSAR. journalmedicals.com For instance, a convolutional neural network (CNN) could analyze the 2D image of the this compound molecule to predict its properties, a method that has shown success for other chemical classes. chemscene.com

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. rsc.org This method is crucial for understanding potential drug targets and mechanisms of action.

For example, a molecular docking study of a naproxen-guaiacol chimera with the cyclooxygenase-2 (COX-2) enzyme revealed that the guaiacol moiety could participate in binding within the active site. semanticscholar.orgmdpi.com Similarly, docking studies of guaiacol itself with the olfactory receptor OR10G4 showed specific hydrogen bond interactions with histidine residues. nih.gov These findings suggest that the guaiacol portion of this compound could facilitate binding to proteins with suitable hydrophobic pockets and hydrogen bond acceptors/donors.

On the other hand, docking studies involving nicotinic acid derivatives have been performed on various targets. For instance, derivatives have been docked into the active site of the Mycobacterium tuberculosis drug target nicotinate-nucleotide adenylyltransferase (Rv2421c), identifying key interactions for inhibition. plos.orgbiorxiv.org These studies highlight the ability of the nicotinate ring to form crucial interactions within an enzyme's active site.

Based on these related studies, a hypothetical docking of this compound into a protein active site would likely involve the guaiacol ring establishing hydrophobic or pi-stacking interactions, while the nicotinate moiety, particularly the nitrogen atom and carbonyl group, could form specific hydrogen bonds with amino acid residues.

The interaction of a ligand within an enzyme's active site determines whether it acts as a substrate, inhibitor, or has no effect. Docking simulations can elucidate these interactions at an atomic level.

Studies on guaiacol have shown it can act as a substrate for enzymes like tyrosinase and peroxidase. researchgate.netmdpi.commdpi.com Molecular docking of guaiacol into the active site of tyrosinase from Agaricus bisporus predicted that it can bind in a manner suitable for hydroxylation, consistent with its observed behavior as a substrate. mdpi.com The docking revealed the proximity of the phenolic hydroxyl group to the copper ions in the active site, a key requirement for catalysis. mdpi.com

A study of a naproxen-guaiacol conjugate docked into the COX-2 active site identified several key interacting residues. semanticscholar.orgmdpi.com

Table 2: Predicted Interacting Residues for a Naproxen-Guaiacol Conjugate with COX-2

| Interaction Type | Amino Acid Residues |

|---|---|

| Pi Interactions | Val116, Leu352, Tyr355, Leu359, Phe518, Met522, Val523, Trp387 |

| Hydrogen Bonds | Ala527, Tyr348, Tyr385, Ser530, Val349, Gly526 |

Source: Adapted from computational studies on a naproxen-guaiacol chimera. semanticscholar.org

These findings suggest that the guaiacol portion of this compound could orient itself within an enzyme active site to allow for interactions that are critical for either binding or catalytic conversion. The nicotinate portion would further influence the binding mode and specificity.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles.

While specific DFT studies on this compound are not prominent in the literature, calculations on guaiacol and nicotinic acid derivatives provide a solid foundation for understanding its properties. DFT studies on guaiacol have explored its reaction mechanisms, such as ozonolysis and hydrodeoxygenation, by calculating transition state energies and reaction pathways. researchgate.netresearchgate.netrsc.orgresearchgate.netchemrxiv.org These studies provide insights into the reactivity of the guaiacol ring, the bond dissociation energies, and the influence of the methoxy (B1213986) and hydroxyl groups on its electronic properties. researchgate.net

Similarly, quantum chemical calculations have been performed on nicotinic acid and its derivatives to analyze their molecular structure, vibrational spectra, and non-linear optical properties. researchgate.netufms.br For example, a study on N,N'-Diphenylguanidinium Nicotinate Hydrate used DFT to optimize the molecular geometry and explore the frontier molecular orbitals (HOMO and LUMO), which are key to understanding charge transfer and reactivity. ufms.br

For this compound, DFT calculations could be used to determine a range of properties:

Table 3: Properties of this compound Amenable to Quantum Chemical Calculation

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the lowest energy conformation. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, which can be used to confirm the structure experimentally. |

| Bond Dissociation Energies | Predicts the energy required to break specific bonds, indicating the most likely points of metabolic attack or degradation. |

These calculations would provide a detailed picture of the electronic distribution across the this compound molecule, highlighting the influence of the electron-donating methoxy group on the guaiacol ring and the electron-withdrawing nature of the nicotinate moiety. This would be invaluable for predicting its reactivity, metabolic stability, and potential for forming intermolecular interactions with biological targets.

Molecular Geometry and Electronic Structure Analysis (e.g., HOMO/LUMO)

For guaiacol (2-methoxyphenol) , studies show that its structure is influenced by an intramolecular hydrogen bond between the hydroxyl (-OH) group and the adjacent methoxy (–OCH3) group. This interaction leads to a vibrationally averaged planar structure in its ground state. aip.org However, upon electronic excitation, the molecule can become distorted. aip.org DFT calculations have been employed to determine the geometries and adsorption energies of guaiacol on various surfaces, highlighting the importance of its functional groups in molecular interactions. acs.orgprinceton.edu

For nicotinic acid and its derivatives, computational studies, often using DFT with functionals like B3LYP, have been performed to characterize their ground state geometries. epstem.netdergipark.org.tr These studies reveal that the dihedral angle between the pyridine (B92270) ring and the carbonyl group is nearly planar in many derivatives. dergipark.org.tr The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. epstem.netjocpr.com

Table 1: Theoretical Electronic Properties of Nicotinic Acid Derivatives

| Compound/Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |

| Nicotinic Acid Hydrazide Isomer F | -9.00 | -1.58 | 7.42 | DFT/B3LYP/6-31G |

| Nicotinic Acid Hydrazide Isomer G | -9.02 | -1.82 | 7.20 | DFT/B3LYP/6-31G |

| 6-methylnicotinic acid | Not Specified | Not Specified | 5.37 | DFT/B3LYP/6-311+G(d,p) |

| Picolinic Acid (trans-conformer) | -7.63 | -1.06 | 6.57 | DFT/B3LYP/6-311++G(d,p) |

This table presents data from computational studies on various nicotinic acid derivatives to illustrate typical electronic property values. Data sourced from epstem.netdergipark.org.trjocpr.com.

Dipole Moment and Electrostatic Potential Calculations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of negative potential (typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack) and positive potential (usually around hydrogen atoms, indicating sites for nucleophilic attack).

For This compound , one would predict a complex MEP surface.

Negative Potential: Regions of high electron density (negative potential) would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl and methoxy groups. These sites are susceptible to electrophilic attack.

Positive Potential: Regions of lower electron density (positive potential) would likely be found around the hydrogen atoms of the aromatic rings.

Table 2: Calculated Dipole Moments for Nicotinic Acid Derivatives

| Compound/Isomer | Dipole Moment (Debye) | Method |

| Nicotinic Acid Hydrazide Isomer F | 4.88 | DFT/B3LYP/6-31G |

| Nicotinic Acid Hydrazide Isomer G | 6.13 | DFT/B3LYP/6-31G |

| Picolinic Acid (trans-conformer) | 2.15 | DFT/B3LYP/6-311++G(d,p) |

| Picolinamide (trans-conformer) | 3.86 | DFT/B3LYP/6-311++G(d,p) |

This table shows calculated dipole moments for related compounds, demonstrating the range of values obtained through computational methods. Data sourced from epstem.netdergipark.org.tr.

Theoretical Studies of Reactivity and Stability

Theoretical studies provide a framework for understanding a molecule's reactivity and stability through various calculated descriptors. Beyond the HOMO-LUMO gap, other quantum chemical parameters such as chemical hardness (η), softness (S), and electrophilicity index (ω) are used to characterize reactivity.

Chemical Hardness (η) is a measure of resistance to deformation or change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. epstem.net

Chemical Softness (S) is the reciprocal of hardness and indicates a higher propensity for reaction.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Studies on nicotinic acid derivatives have shown that the most stable isomers are those that are the hardest, possessing larger HOMO-LUMO gaps and thus being less reactive. epstem.net Analysis of these reactivity indices helps in predicting how a molecule will behave in a chemical reaction.

For This compound , its reactivity would be multifaceted. The guaiacol portion, particularly the phenolic hydroxyl group (which is esterified in this case), is known to be a target for radical scavenging reactions. researchgate.net The nicotinic acid portion provides sites for nucleophilic and electrophilic interactions on the pyridine ring. The stability of the ester bond itself is a key factor. DFT calculations could be used to model reaction pathways, such as hydrolysis of the ester linkage, to determine activation energies and predict the molecule's stability under various conditions. The presence of both an electron-rich and an electron-poor aromatic system suggests that this compound could participate in complex electronic interactions, including charge-transfer processes. epstem.net

Table 3: Calculated Reactivity Descriptors for Nicotinic Acid Hydrazide Isomers

| Isomer | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |

| F | 3.71 | 0.27 | 2.92 |

| G | 3.60 | 0.28 | 3.39 |

| H | 3.58 | 0.28 | 2.65 |

| J | 3.55 | 0.28 | 2.76 |

This table presents calculated global reactivity descriptors for isomers of a nicotinic acid derivative, illustrating how these values are used to compare stability and reactivity. Data sourced from epstem.net.

Environmental and Industrial Research Perspectives

Atmospheric Chemistry and Environmental Fate

Guaiacol (B22219) (2-methoxyphenol) is a significant volatile organic compound emitted into the atmosphere, primarily from the burning of biomass and lignin (B12514952) pyrolysis. nih.govacs.orgacs.orgchemicalbook.com Its presence in the atmosphere leads to complex chemical transformations that contribute to the formation of secondary pollutants.

In the atmosphere, guaiacol undergoes nitration, particularly in polluted environments with high concentrations of nitrogen oxides (NOx). nih.gov This process can occur through various pathways, both during the day and at night.

Daytime chemistry is often initiated by hydroxyl (OH) radicals. acs.org The OH radical can attack the aromatic ring of guaiacol, leading to the formation of an adduct that can then react with nitrogen dioxide (NO₂) to form nitroguaiacol isomers. acs.org Aqueous-phase photonitration is also a significant pathway. acs.orgnih.gov In the presence of nitrite (B80452) (NO₂⁻) and sunlight, guaiacol is preferentially nitrated to yield 4-nitroguaiacol (4NG) and 6-nitroguaiacol (6NG). acs.orgnih.govcopernicus.org Following the initial formation of these mono-nitrated products, further reaction can lead to the formation of 4,6-dinitroguaiacol (4,6DNG). acs.orgnih.govcopernicus.org Studies have shown that the production of 4,6-dinitroguaiacol accelerates after the initial guaiacol has been consumed. acs.orgnih.gov

The main products identified from the aqueous-phase photonitration of guaiacol are summarized below.

| Precursor | Reaction Condition | Major Nitrated Products |

| Guaiacol | Aqueous-phase, sunlight, nitrite | 4-nitroguaiacol (4NG), 6-nitroguaiacol (6NG), 4,6-dinitroguaiacol (4,6DNG) copernicus.org |

| Guaiacol | Simulated atmospheric aerosol, illumination, 80% RH | 4-nitrocatechol (prevailing species), Nitroguaiacols nih.govacs.org |

| Guaiacol | Simulated atmospheric aerosol, dry, dark | Nitroguaiacols (~1% yield) nih.govacs.org |

Guaiacol is a potent precursor to the formation of Secondary Organic Aerosol (SOA), which comprises a significant fraction of tropospheric aerosol mass. nih.govnih.gov The oxidation of guaiacol by atmospheric oxidants like OH and nitrate (B79036) radicals (NO₃) leads to the formation of low-volatility products that partition into the particle phase, forming SOA. acs.orgresearchgate.net

Studies have shown that SOA yields from guaiacol oxidation can be substantial, with yields greater than 25% observed in laboratory chamber experiments under low-NOx conditions. copernicus.org The presence of other atmospheric pollutants, such as sulfur dioxide (SO₂) and nitrogen dioxide (NO₂), can enhance SOA formation from guaiacol photooxidation. researchgate.netcopernicus.org For instance, the presence of SO₂ and inorganic seed particles like (NH₄)₂SO₄ and NaCl has a synergistic effect, significantly increasing SOA yields. copernicus.org

The chemical composition of guaiacol-derived SOA is complex. While nitrated species like those mentioned above are formed, they often constitute a minor fraction of the total SOA mass. nih.govacs.org The bulk of the SOA is typically composed of organic acids and oligomers. nih.govacs.orgnih.gov The properties of this SOA are also of significant interest. For example, SOA formed from the reaction of guaiacol with nitrate radicals can be highly viscous, which has implications for the mixing times of molecules within the aerosol and the long-range transport of pollutants. acs.org

| Oxidation Pathway | Key Findings on SOA Formation |

| Gas-phase OH radical oxidation | SOA yields can exceed 25%. copernicus.org Yields are enhanced by the presence of SO₂ and NO₂. researchgate.net |

| Aqueous-phase reactions | Can produce higher SOA yields than gas-phase reactions. nih.gov Leads to a greater abundance of oligomers and high-molecular-weight compounds. nih.gov |

| Gas-phase NO₃ radical oxidation | Forms highly viscous SOA particles, affecting atmospheric mixing and transport. acs.org |

Role in Biomass Processing and Lignin Degradation

Guaiacol is a key compound derived from the thermal degradation of lignin, the complex polymer that provides structural rigidity to plants. chemicalbook.comresearchgate.net Lignin is an abundant, renewable source of aromatic compounds, and its efficient conversion into valuable chemicals is a central goal of modern biorefineries. researchgate.netugent.be Guaiacol is often used as a representative model compound for lignin in studies of biomass decomposition processes like pyrolysis and gasification. acs.orgmdpi.comacs.org

During the pyrolysis of lignin, particularly from softwoods, the chemical structure is broken down, yielding guaiacol and its derivatives as major products. researchgate.netmdpi.com This makes guaiacol a primary platform molecule for producing biosourced aromatics. acs.org Research focuses on understanding the reaction pathways of lignin degradation to maximize the selective production of guaiacol. For example, certain catalytic processes have been developed that can transform lignin with guaiacol as the sole liquid product. rsc.org

Furthermore, microorganisms play a crucial role in the natural degradation of lignin. Some bacteria, such as Rhodococcus opacus, have demonstrated a strong capacity to degrade methoxy-containing aromatics like guaiacol. asm.org These organisms utilize specific enzymes, such as cytochrome P450 O-demethylases, to break down guaiacol, typically converting it to catechol. asm.orgpnas.org Understanding these microbial pathways is essential for developing biocatalytic strategies to convert lignin-derived compounds into valuable products. pnas.org

Applications in Chemical Synthesis (Beyond Pharmaceutical Intermediates)

Beyond its role in environmental science and biomass research, guaiacol is a versatile chemical with significant industrial applications. vinatiorganics.comchemimpex.com

Guaiacol serves as a valuable precursor and building block in the synthesis of a wide range of more complex molecules. chemimpex.comontosight.aipubcompare.ai Its chemical structure, featuring a hydroxyl and a methoxy (B1213986) group on a benzene (B151609) ring, provides reactive sites for various chemical transformations. patsnap.com This makes it a useful starting material for producing agrochemicals, dyes, and other specialty chemicals. chemimpex.comsphericalinsights.com The ability to derive guaiacol from renewable biomass also makes it an attractive component in the development of "green fuels" and other sustainable chemical products. chemicalbook.comwikipedia.org

The distinct smoky, spicy, and woody aroma of guaiacol makes it a key compound in the flavor and fragrance industry. patsnap.combusinessresearchinsights.com It is used directly in small amounts to impart these notes to perfumes and other scented products. foreverest.net

However, its most significant application in this sector is as a precursor for the synthesis of other flavorants. chemicalbook.comwikipedia.org An estimated 85% of the world's supply of vanillin (B372448), the primary component of vanilla flavor, is produced synthetically from guaiacol. chemicalbook.comwikipedia.org The process typically involves the reaction of guaiacol with glyoxylic acid to produce vanillin after a series of steps. wikipedia.org Guaiacol is also a starting material for synthesizing eugenol (B1671780), another important flavor and fragrance compound. wikipedia.orgforeverest.net

| Application Area | Specific Use |

| Flavors | Precursor for vanillin and eugenol synthesis. wikipedia.org Used directly to impart smoky flavors. patsnap.combusinessresearchinsights.com |

| Fragrances | Used in formulations for its warm, smoky, phenolic, and woody scent profile. patsnap.comforeverest.net |

| Chemical Synthesis | Starting material for agrochemicals and dyes. chemimpex.comsphericalinsights.com A building block for complex organic molecules. ontosight.aipubcompare.ai |

| Biomass Research | Model compound for lignin pyrolysis and gasification. mdpi.comacs.org |

Future Directions and Emerging Research Areas

Exploration of Novel Guaiacol (B22219) Nicotinate (B505614) Analogues with Enhanced Bioactivity

The synthesis and evaluation of novel analogues of guaiacol nicotinate represent a promising frontier for enhancing its therapeutic potential. The core structure, combining guaiacol and nicotinic acid moieties, offers a versatile scaffold for chemical modification. ontosight.ai Research into related compounds has demonstrated that structural alterations can significantly modulate bioactivity.

Future research will likely focus on several key modification strategies:

Substitution on the Guaiacol Ring: Introducing various functional groups (e.g., alkyl, halogen, nitro groups) onto the aromatic ring of guaiacol can alter the molecule's lipophilicity, electronic properties, and steric profile. This can influence receptor binding, membrane permeability, and metabolic stability. Studies on other guaiacol derivatives have shown that such modifications can lead to potent and specific inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular disease. nih.gov

Modification of the Nicotinate Moiety: The nicotinic acid portion of the molecule is also a target for modification. Creating different ester or amide derivatives could improve pharmacokinetic properties. Research on other nicotinic acid derivatives, such as hydroxytyrosol (B1673988) nicotinate, has shown that combining niacin with other bioactive molecules can yield multifunctional compounds with activities like α-glucosidase inhibition. researchgate.net

Alteration of the Ester Linkage: Replacing the ester bond with more stable linkages, such as amides or ethers, could produce analogues with increased resistance to hydrolysis by esterases in the body, potentially leading to a longer duration of action.

The objective of creating these new molecules is to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. For instance, synthesizing and screening a library of arylazo nicotinate derivatives has revealed compounds with significant antibacterial activity, where the efficacy was correlated with the electronic properties of the molecules. researchgate.netresearchgate.net A similar approach for this compound could uncover analogues with enhanced or entirely new biological activities.

| Analogue Strategy | Rationale | Potential Outcome | Relevant Research Example |

| Ring Substitution | Modify electronic properties and lipophilicity | Enhanced target binding and cell permeability | Guaiacol derivatives as myeloperoxidase inhibitors nih.gov |

| Moiety Modification | Alter pharmacokinetic and pharmacodynamic properties | Multifunctional compounds with novel activities | Hydroxytyrosol nicotinate with α-glucosidase inhibition researchgate.net |

| Linkage Alteration | Increase metabolic stability | Longer duration of biological effect | Synthesis of stable amide-linked analogues |

| Hybrid Molecules | Combine with other pharmacophores | Synergistic or additive therapeutic effects | Eugenol (B1671780) analogues with 1,2,3-triazole fragments researchgate.net |

Advanced Computational Approaches for Mechanism Elucidation

Understanding the precise molecular mechanism by which this compound exerts its effects is crucial for its development. Advanced computational methods are powerful tools for achieving this, offering insights that are often difficult to obtain through experimental techniques alone. frontiersin.org

Future computational research on this compound is expected to involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of this compound. osti.gov For example, DFT studies on guaiacol have successfully elucidated its hydrogenation and ozonolysis pathways, providing detailed kinetic and thermodynamic data. osti.govresearchgate.net Similar calculations for this compound could predict its metabolic fate, identify reactive sites, and explain its antioxidant properties at a quantum level.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its analogues to specific biological targets, such as enzymes or receptors. This is a cornerstone of computer-aided drug design (CADD) for screening large virtual libraries of compounds and prioritizing them for synthesis and experimental testing. scielo.org.mx

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound interacting with a biological target or a cell membrane over time. frontiersin.org This provides valuable information on the stability of the ligand-receptor complex, the conformational changes induced upon binding, and the key interactions that govern the binding process. Such simulations have been instrumental in understanding the activation mechanisms of G protein-coupled receptors, a large family of drug targets. frontiersin.org

By integrating these computational approaches, researchers can build comprehensive models of how this compound functions, guiding the rational design of the more effective analogues discussed in the previous section.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and electronic properties. | Prediction of metabolic pathways and reactivity. osti.govresearchgate.net |

| Molecular Docking | Predict binding modes to protein targets. | Identification of potential biological targets and structure-activity relationships. scielo.org.mx |

| Molecular Dynamics (MD) | Simulate the dynamic interactions with biological systems. | Understanding of binding stability and receptor activation mechanisms. frontiersin.org |

Integration of Multi-Omics Data in Preclinical Research

To gain a holistic understanding of the biological effects of this compound, future preclinical research will increasingly rely on the integration of multiple "omics" datasets. nih.gov This systems biology approach moves beyond single-endpoint assays to provide a comprehensive view of the molecular changes induced by the compound. evotec.com High-throughput technologies allow for the simultaneous measurement of thousands of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nyu.edu

The application of multi-omics to this compound research can:

Uncover Mechanisms of Action: By analyzing how the compound alters the transcriptome, proteome, and metabolome of cells or tissues, researchers can identify the biological pathways and networks that are modulated. frontlinegenomics.com This can reveal novel mechanisms of action and potential off-target effects.

Identify Biomarkers: Multi-omics data can help identify molecular biomarkers that correlate with the compound's efficacy or response. cmbio.io These biomarkers can be invaluable in later clinical stages for patient stratification and monitoring treatment response.

Build Predictive Models: Integrating omics data with clinical measurements using machine learning can create models that predict a subject's response to treatment. nih.gov

For example, a preclinical study could involve treating an animal model with this compound and then performing transcriptomic analysis on liver tissue to see which genes related to lipid metabolism are affected, while parallel metabolomic analysis of blood plasma could quantify changes in lipids and other metabolites related to the nicotinate pathway. frontiersin.org This integrated approach provides a much richer and more actionable dataset than traditional methods, facilitating more informed decision-making in the drug development process. evotec.comfrontlinegenomics.com

Sustainable Synthesis and Biotransformation Methodologies

The development of green and sustainable methods for chemical synthesis is a growing priority in the chemical and pharmaceutical industries. unibo.it Future research on this compound will likely focus on moving away from traditional synthetic routes towards more environmentally friendly alternatives.

Key areas of exploration include:

Q & A

Q. How can this compound’s pharmacokinetic properties be modeled for translational drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.